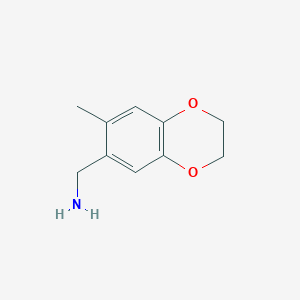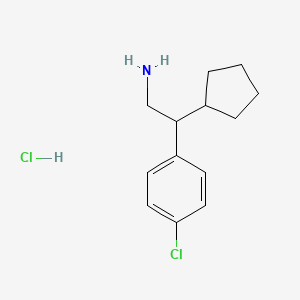
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride is a chemical compound that features a chlorophenyl group and a cyclopentyl group attached to an ethanamine backbone
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, often through the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction, often using ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of various therapeutic agents.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its interaction with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other chemical compounds used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can be compared with similar compounds such as:
2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-2-ethylbutan-1-amine hydrochloride: Another structurally related compound with an ethylbutyl group, which may exhibit different reactivity and applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSBBZFHPZMDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
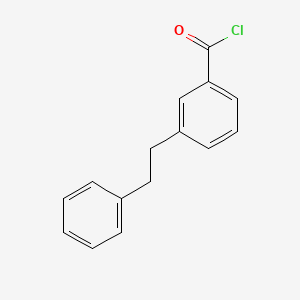
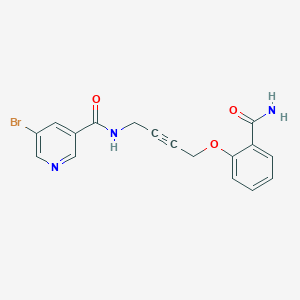
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)
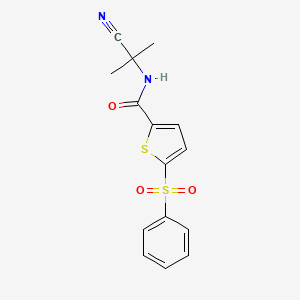
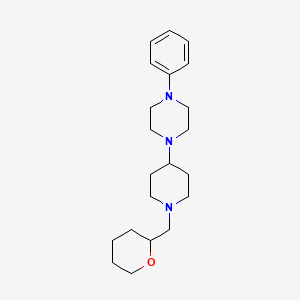
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
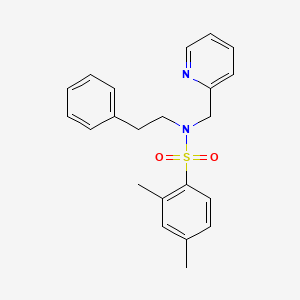
![3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2389811.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2389812.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)
